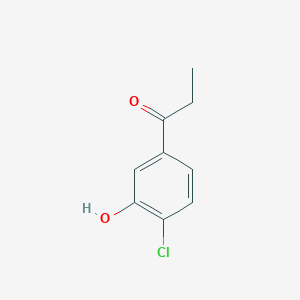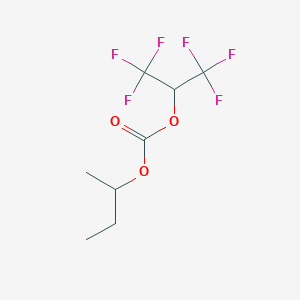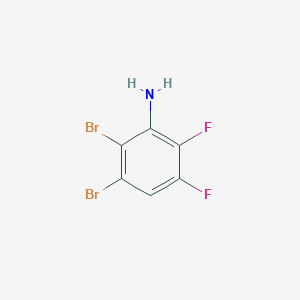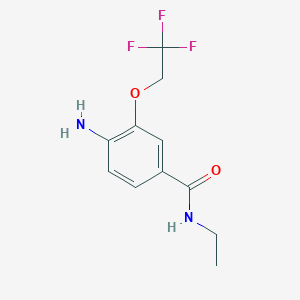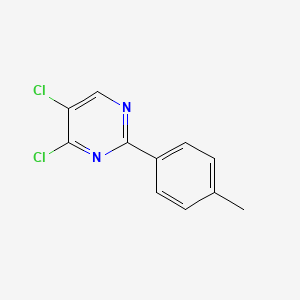
4,5-Dichloro-2-(p-tolyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their presence in many natural products and synthetic drugs, exhibiting a wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(p-tolyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with p-tolyl derivatives under specific conditions. One common method includes the use of organolithium reagents, which facilitate the regioselective nucleophilic substitution at the desired positions on the pyrimidine ring . The reaction conditions often involve low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available halopyrimidines. The use of catalysts such as zinc chloride in three-component coupling reactions has been reported to efficiently produce various disubstituted pyrimidine derivatives, including this compound .
化学反应分析
Types of Reactions: 4,5-Dichloro-2-(p-tolyl)pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific examples for this compound are less commonly reported.
Coupling Reactions: Suzuki-Miyaura coupling is a notable example, where the compound can be used to form carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions:
Organolithium Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Anhydrous Solvents: Such as tetrahydrofuran (THF) to maintain reaction conditions.
Major Products Formed: The major products depend on the type of reaction and the reagents used. For instance, nucleophilic substitution with N-methylpiperazine yields C-4 substituted products .
科学研究应用
4,5-Dichloro-2-(p-tolyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced binding affinity to specific biological targets.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 4,5-Dichloro-2-(p-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, facilitating its binding to various biological receptors. For example, its interaction with serotonin receptors has been studied, where the hydrophobic side chains enhance binding affinity . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
相似化合物的比较
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a phenyl group instead of a p-tolyl group.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another derivative with different substituents, showing varied reactivity and applications.
Uniqueness: 4,5-Dichloro-2-(p-tolyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the p-tolyl group enhances its hydrophobic character, potentially increasing its binding affinity in biological systems .
属性
分子式 |
C11H8Cl2N2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
InChI 键 |
FHABMMJXDKVYNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
